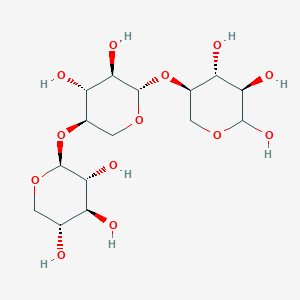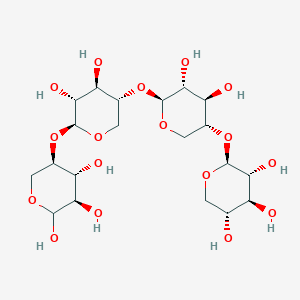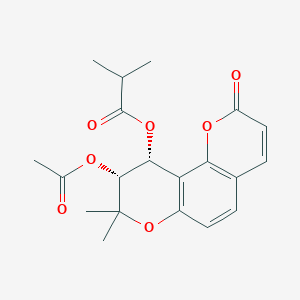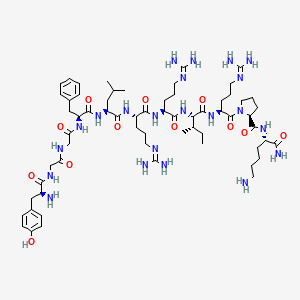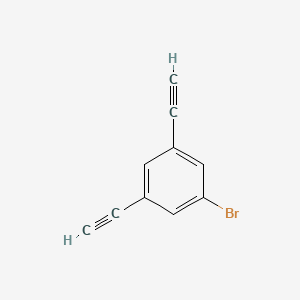
1-Bromo-3,5-diéthynylbenzène
Vue d'ensemble
Description
1-Bromo-3,5-diethynylbenzene is an organic compound with the molecular formula C10H5Br. It is a derivative of benzene, where two hydrogen atoms are replaced by ethynyl groups and one hydrogen atom is replaced by a bromine atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
1-Bromo-3,5-diethynylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
Target of Action
1-Bromo-3,5-diethynylbenzene primarily targets aromatic compounds . The compound acts as an electrophile, which means it has a tendency to accept electrons and form bonds with electron-rich species .
Mode of Action
The mode of action of 1-Bromo-3,5-diethynylbenzene involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 : The electrophile (1-Bromo-3,5-diethynylbenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to undergo substitution reactions with aromatic compounds while maintaining the aromaticity of the benzene ring .
Result of Action
The primary result of the action of 1-Bromo-3,5-diethynylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the compound interacts with an aromatic compound to replace a hydrogen atom with itself .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,5-diethynylbenzene can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the presence of a Lewis acid catalyst can enhance its reactivity in Friedel-Crafts alkylation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-diethynylbenzene can be synthesized through various methods. One common approach involves the bromination of 3,5-diethynylbenzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 1-Bromo-3,5-diethynylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3,5-diethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding diynes or reduction to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and copper iodide (CuI) are typically employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Oxidation Products: Diynes and other oxidized derivatives.
Comparaison Avec Des Composés Similaires
1-Bromo-3,5-dinitrobenzene: Similar in structure but with nitro groups instead of ethynyl groups.
1-Bromo-3,5-diethylbenzene: Contains ethyl groups instead of ethynyl groups.
3,5-Dibromo-1-ethynylbenzene: Has two bromine atoms and one ethynyl group.
Uniqueness: 1-Bromo-3,5-diethynylbenzene is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various substitution and coupling reactions makes it a valuable compound in the development of new materials and pharmaceuticals .
Propriétés
IUPAC Name |
1-bromo-3,5-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVPUWKVFVMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


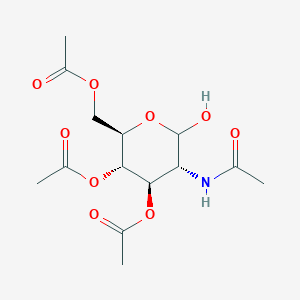
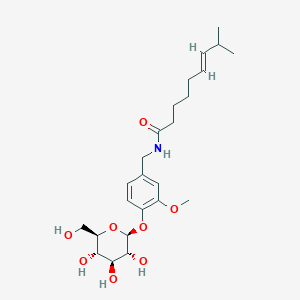

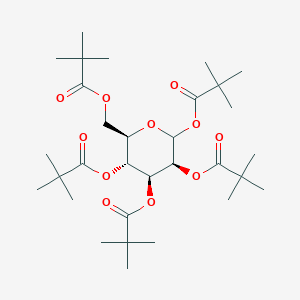
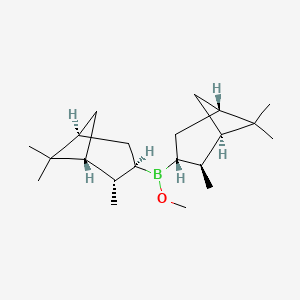

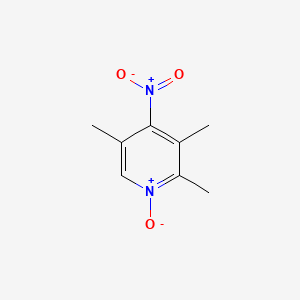
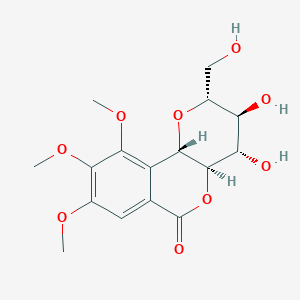
![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
